molecular formula C16H15N3O2S B2843835 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile CAS No. 375361-56-1

6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile

Cat. No. B2843835
CAS RN: 375361-56-1
M. Wt: 313.38
InChI Key: ANVIXFGZZSXJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Ethylthio)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Structural Properties

Pyridine derivatives, including those related to the compound , have been extensively studied for their optical and structural properties. The research by Cetina et al. (2010) focused on synthesizing and analyzing the structural features of similar pyridine derivatives using IR and electronic spectroscopy. They investigated optical properties using UV–vis absorption and fluorescence spectroscopy, providing valuable insights into the effects of substituents on the emission spectra of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).

Reactivity and Biological Activity Analysis

Dotsenko et al. (2021) explored the reactivity of similar pyridine derivatives, focusing on the Mannich reaction and its outcomes. This study also included an in silico predictive analysis of the biological activity of new compounds, indicating potential applications in medicinal chemistry (Dotsenko, Khrustaleva, Frolov, Aksenov, Aksenova, & Krivokolysko, 2021).

Properties in Solvents

Research by Baluja and Talaviya (2016) on dihydropyridine derivatives closely related to the compound focused on their properties in solvents like dimethyl sulfoxide at different temperatures. They measured densities, viscosities, and ultrasonic velocities, and interpreted these data in terms of solute–solvent interactions (Baluja & Talaviya, 2016).

Corrosion Inhibition

A study by Sudheer and Quraishi (2014) investigated the corrosion protection efficiency of pyridine derivatives. Their research highlighted the potential use of these compounds as corrosion inhibitors, especially in the context of mild steel in acidic environments (Sudheer & Quraishi, 2014).

Antimicrobial Applications

Wardkhan et al. (2008) studied the antimicrobial activities of thiazole derivatives, which can be structurally related to pyridine derivatives. This research is crucial for understanding the potential application of these compounds in fighting bacterial and fungal infections (Wardkhan, Youssef, Hamed, & Ouf, 2008).

properties

IUPAC Name

6-ethylsulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-3-22-16-12(9-18)14(11(8-17)15(20)19-16)10-6-4-5-7-13(10)21-2/h4-7,11,14H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVIXFGZZSXJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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